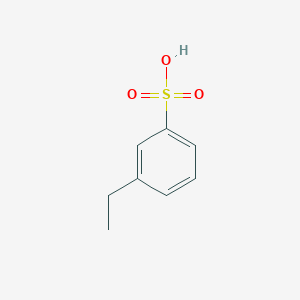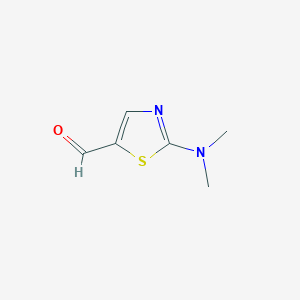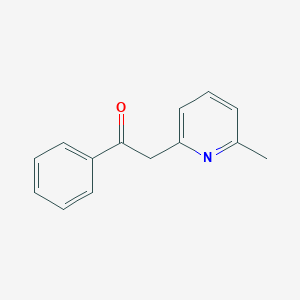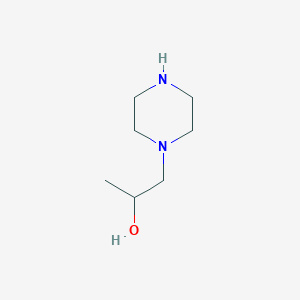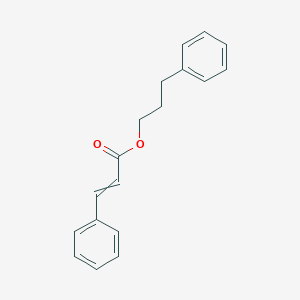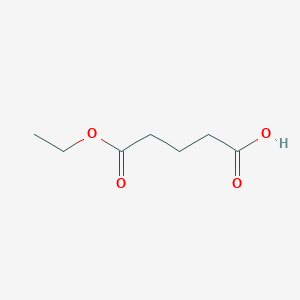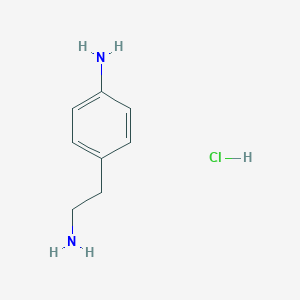
2-(4-Aminophenyl)ethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)ethylamine dihydrochloride (CAS# 13078-82-5) is used in the preparation of Tyrosol and its transformation into Hordenine . It undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .
Molecular Structure Analysis
The molecular formula of 2-(4-Aminophenyl)ethylamine dihydrochloride is C8H14Cl2N2 . More detailed structural information can be found in resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
4-(2-Aminoethyl)aniline, another name for 2-(4-Aminophenyl)ethylamine, undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has also been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .Physical And Chemical Properties Analysis
2-(4-Aminophenyl)ethylamine dihydrochloride is a white to yellow solid . It has a molecular weight of 209.12 . More detailed physical and chemical properties can be found in resources like Fisher Scientific .科学的研究の応用
Synthesis of Heat-Resistant Biopolyurea
The aromatic diamine 2-(4-Aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials . In a study, 4APEA was produced by fermentation using genetically engineered Escherichia coli . The fermented 4APEA was purified from the culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas . These polyureas exhibited excellent thermostability, which will be useful for the industrial production of heat-resistant polymer materials .
Production of Thermoresistant Aramids, Polyimides, and Polybenzoxazoles
Aromatic diamines are monomers that can be polymerized to create thermoresistant aramids, polyimides, and polybenzoxazoles with broad industrial applications . Examples include p-phenylenediamine, 4,4’-diaminodiphenyl oxide, and 4,6-diaminoresorcinol, from which the popular super engineering plastics, Kevlar®, Kapton®, and Zylon®, are respectively generated .
Production of High-Performance Materials Including Liquid Crystals
Aliphatic diamines are monomers of popular nylons, as well as potential raw materials for synthesizing high-performance materials including liquid crystals .
Production of Polyureas
Polyureas are produced using monomeric aromatic and aliphatic diamines . Such polyureas with excellent tensile strength and thermochemical resistance are polyaddition products of diamine and diisocyanate monomers, and they are applied as commodity plastics, foams, coating agents, and biomedical materials .
Chemical Modification of Silk Fibroin
4-(2-Aminoethyl)aniline, a compound similar to 2-(4-Aminophenyl)ethylamine, has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
Reagent in Polycondensation Reactions
4-(2-Aminoethyl)aniline has also been used as a reagent in polycondensation reactions .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)ethylamine dihydrochloride | |
CAS RN |
13078-82-5 |
Source


|
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




